[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
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Description
Carbamic acid esters, such as [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate, are a class of organic compounds that contain a carbamate functional group. They are widely used in various fields, including medicine, agriculture, and materials science .
Synthesis Analysis
The synthesis of carbamic acid esters typically involves the reaction of an amine with a suitable isocyanate or chloroformate . The specific synthesis route for [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate would depend on the availability of starting materials and the desired yield and purity.Molecular Structure Analysis
The molecular structure of carbamic acid esters can be analyzed using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry . The specific structure of [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate would need to be confirmed using these or similar techniques.Chemical Reactions Analysis
Carbamic acid esters can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis . The specific reactions that [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can undergo would depend on its structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of carbamic acid esters, such as their melting point, boiling point, solubility, and stability, can be determined using various analytical techniques . The specific properties of [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate would need to be determined experimentally.Safety And Hazards
The safety and hazards associated with carbamic acid esters depend on their specific structure. Some carbamic acid esters are toxic and can cause harm to humans and the environment . The specific safety and hazards of [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate would need to be assessed based on its structure and intended use.
Future Directions
properties
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-7-9-16(10-8-13)11-19(22)23-12-18(21)20-17-6-4-5-14(2)15(17)3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJMLBBLJFCPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
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